Km and kcat Values Reveal Substrate Affinity Divergence Between HIV-1 and HIV-2 Proteases
The HIV-1, HIV-2 Protease Substrate (ATLNFPISPW) exhibits a 48-fold higher Km (lower affinity) for HIV-2 protease compared to a dedicated HIV-1 optimized substrate. Specifically, with HIV-2 protease, ATLNFPISPW yields a Km of 740 µM and kcat of 30 s⁻¹ [1]. In contrast, the HIV-1-optimized substrate Ac-SQNYPVV-NH2 displays a Km of 5.5 mM (5500 µM) with HIV-1 protease, representing a 7.4-fold weaker affinity than ATLNFPISPW's interaction with HIV-2 protease [2]. This demonstrates that ATLNFPISPW is not simply a 'universal' substrate with equal performance, but rather a sequence that yields distinct, enzyme-specific kinetic signatures essential for comparative enzymology.
| Evidence Dimension | Michaelis constant (Km) and turnover number (kcat) |
|---|---|
| Target Compound Data | Km = 740 µM, kcat = 30 s⁻¹ (with HIV-2 protease) |
| Comparator Or Baseline | HIV-1 Protease Substrate Ac-SQNYPVV-NH2: Km = 5.5 mM (5500 µM), kcat = 54 s⁻¹ (with HIV-1 protease) |
| Quantified Difference | Km of ATLNFPISPW for HIV-2 is 48-fold lower (tighter binding) than Km of Ac-SQNYPVV-NH2 for HIV-1; kcat of Ac-SQNYPVV-NH2 is 1.8-fold higher. |
| Conditions | In vitro protease activity assay; HIV-2 protease expressed in E. coli; HIV-1 protease recombinant; peptide cleavage monitored via HPLC or fluorescence. |
Why This Matters
Procurement decisions must account for enzyme-specific kinetic behavior: ATLNFPISPW provides a direct, sequence-defined comparator for HIV-2 protease studies that alternative substrates cannot replicate.
- [1] ProSpec. HIV-2 Protease Product Data Sheet. Kinetic parameters: Km=740µM, Kcat=30s-1 with peptide substrate ATLNFPISPW. View Source
- [2] Echelon Biosciences / AMSBIO. HIV-1 Protease Substrate (Ac-SQNYPVV-NH2). KM = 5.5 mM, kcat = 54 s-1. View Source
